SUN B8155

Descripción general

Descripción

SUN-B 8155 es una molécula pequeña no peptídica que actúa como agonista del receptor de calcitonina. Inicialmente fue desarrollado por Suntory Holdings Ltd. y se utiliza principalmente en el campo de la endocrinología y las enfermedades metabólicas, así como en las enfermedades de la piel y músculo-esqueléticas . El compuesto imita las acciones biológicas de la calcitonina, una hormona peptídica involucrada en la regulación de los niveles de calcio en sangre .

Métodos De Preparación

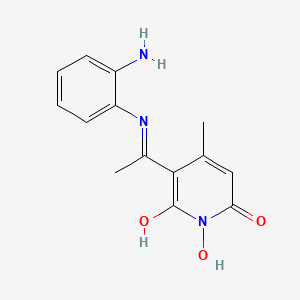

La síntesis de SUN-B 8155 implica la preparación de un derivado de piridona. El nombre químico de SUN-B 8155 es 5-[1-[(2-Aminofenil)imino]etil]-1,6-dihidroxi-4-metil-2(1H)-piridona . La ruta sintética típicamente involucra la reacción de 2-aminofenilamina con una cetona apropiada bajo condiciones específicas para formar la imina, seguida de ciclización para producir la estructura de piridona. Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con optimización para la producción a gran escala .

Análisis De Reacciones Químicas

SUN-B 8155 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar los derivados oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en la molécula.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en los grupos amino e hidroxilo.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Structure

The structure of SUN B8155 includes:

- A pyridone ring that enhances its receptor-binding properties.

- An N-hydroxyl group essential for its G protein activity and affinity to the calcitonin receptor.

Bone Metabolism Studies

This compound has been extensively studied for its role in bone metabolism. It acts as an agonist for the calcitonin receptor, leading to several physiological effects:

- Inhibition of Osteoclast Activity : By activating CALCR, this compound reduces osteoclast activity, which is pivotal in decreasing bone resorption. This mechanism is particularly beneficial for conditions like osteoporosis, where excessive bone loss occurs .

- Calcium Homeostasis : In vivo studies have demonstrated that intraperitoneal administration of this compound significantly lowers serum calcium levels, similar to the effects observed with natural calcitonin .

Cell Signaling Pathways

Research has shown that this compound activates various signaling pathways associated with the calcitonin receptor:

- cAMP Production : The compound stimulates cyclic AMP (cAMP) production in cells expressing the human calcitonin receptor. This activation is crucial for downstream signaling processes that regulate bone metabolism and calcium levels .

- Beta-Arrestin Pathway Activation : this compound also engages beta-arrestins, which are important for receptor internalization and signaling bias. This interaction has implications for understanding how different pathways can be modulated therapeutically .

Drug Development Potential

The non-peptide nature of this compound offers several advantages over peptide-based agonists:

- Oral Bioavailability : Unlike traditional peptide hormones, which often require injection due to poor oral bioavailability, this compound can potentially be developed into an oral medication .

- Selectivity and Efficacy : Studies indicate that this compound selectively binds to the calcitonin receptor with minimal off-target effects, enhancing its therapeutic profile .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other compounds targeting the calcitonin receptor:

| Compound | Type | Mechanism of Action | Administration Route | Notes |

|---|---|---|---|---|

| This compound | Non-peptide | Calcitonin receptor agonist | Oral (potential) | High selectivity, better stability |

| Calcitonin | Peptide | Direct agonist of calcitonin receptor | Injection | Limited oral bioavailability |

| Amylin | Peptide | Agonist for amylin receptors | Injection | Primarily involved in glucose metabolism |

Case Study 1: In Vivo Efficacy

A study conducted on rats demonstrated that intraperitoneal administration of this compound resulted in a significant decrease in serum calcium levels, indicating its potential as a therapeutic agent in managing hypercalcemia and related disorders .

Case Study 2: Cellular Mechanism Exploration

In vitro experiments revealed that this compound effectively elevates cAMP levels in various cell lines expressing the calcitonin receptor. The compound's ability to stimulate cAMP production without displacing specific binding of radiolabeled calcitonin underscores its unique interaction mechanism with the receptor .

Mecanismo De Acción

SUN-B 8155 ejerce sus efectos mediante la unión selectiva al receptor de calcitonina (CALCR). Al unirse, activa el receptor, lo que lleva a un aumento de los niveles de AMPc (AMP cíclico) dentro de la célula. Esta activación desencadena vías de señalización descendentes que dan como resultado varios efectos fisiológicos, incluida la reducción de los niveles de calcio en suero . El mecanismo de acción del compuesto es similar al de la calcitonina natural, pero implica una interacción molecular diferente con el receptor .

Comparación Con Compuestos Similares

SUN-B 8155 es único en comparación con otros agonistas del receptor de calcitonina debido a su naturaleza no peptídica. Compuestos similares incluyen:

Calcitonina: Una hormona peptídica natural con acciones biológicas similares pero estructura molecular diferente.

Elcatonina: Un análogo sintético de la calcitonina utilizado en el tratamiento de la osteoporosis.

Salcatonina: Otro análogo sintético de la calcitonina con aplicaciones terapéuticas.

SUN-B 8155 destaca por su estructura de molécula pequeña, que ofrece ventajas en términos de estabilidad, facilidad de síntesis y potencial para la administración oral .

Actividad Biológica

SUN B8155 is a non-peptide small molecule that acts as an agonist for calcitonin (CT) receptors. It has garnered attention due to its potential therapeutic applications, particularly in conditions related to calcium homeostasis and bone metabolism. This article explores the biological activity of this compound, detailing its mechanisms, effects on serum calcium levels, and relevant case studies.

- Molecular Weight : 273.29 g/mol

- Chemical Formula : C14H15N3O3

- CAS Number : 345893-91-6

- PubChem ID : 16079007

This compound functions as a selective calcitonin receptor agonist. It stimulates the production of cyclic adenosine monophosphate (cAMP) in CHO/hCTR cells, with an effective concentration (EC50) of approximately 21 μM. This activation leads to physiological effects similar to those of natural calcitonin, primarily influencing calcium metabolism and bone resorption processes .

Calcium Regulation

Research indicates that this compound significantly reduces serum calcium concentrations when administered intraperitoneally in rat models. This effect mimics that of endogenous calcitonin, suggesting its potential utility in treating hypercalcemic conditions .

Table 1: Summary of Biological Activities of this compound

Case Studies

- In Vivo Studies :

- Cellular Studies :

Discussion

The findings surrounding this compound underscore its promising role as a therapeutic agent for conditions associated with dysregulated calcium levels. Its mechanism as a non-peptide agonist offers advantages over traditional peptide therapies, including improved stability and bioavailability.

Propiedades

IUPAC Name |

5-[N-(2-aminophenyl)-C-methylcarbonimidoyl]-1,6-dihydroxy-4-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-8-7-12(18)17(20)14(19)13(8)9(2)16-11-6-4-3-5-10(11)15/h3-7,19-20H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJLINMLDNLWOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=C1C(=NC2=CC=CC=C2N)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345893-91-6 | |

| Record name | 5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.